molecular formula C4H8O2 B1346627 2-Methylene-1,3-propanediol CAS No. 3513-81-3

2-Methylene-1,3-propanediol

Cat. No.: B1346627
CAS No.: 3513-81-3
M. Wt: 88.11 g/mol
InChI Key: JFFYKITVXPZLQS-UHFFFAOYSA-N
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Description

2-Methylene-1,3-propanediol (C₄H₈O₂, MW 88.11) is a bifunctional diol characterized by a central methylene group flanked by two hydroxyl groups. It is a viscous, colorless to pale yellow liquid with a density of 1.081 g/mL (25°C), boiling point of 93–95°C at 2 mmHg, and refractive index of 1.473 . Its CAS number is 3513-81-3, and it is widely utilized in organic synthesis, particularly in palladium-catalyzed cycloalkylations, cross-metathesis reactions, and as a precursor for bioactive molecules .

Preparation Methods

Detailed Preparation Method

Cyclic Acetal Formation

  • Reactants: Acrolein and an aliphatic diol (3 to 7 carbon atoms, excluding 2-methylene-1,3-propanediol itself).
  • Conditions: Conventional acetalization conditions, typically acid-catalyzed, to form a cyclic acetal intermediate.
  • Purpose: The cyclic acetal serves as a substrate for hydroformylation, stabilizing the aldehyde functionality and enabling selective catalytic transformation.

Hydroformylation of Cyclic Acetal

  • Catalyst: Rhodium complex catalysts, often with phosphite ligands such as triphenyl phosphite.
  • Conditions: Hydroformylation is carried out under controlled temperature and pressure, with rhodium concentrations ranging from 1×10⁻⁶ to 6×10⁻³ g atoms per mole of substrate.
  • Outcome: Formation of linear and branched aldehydes derived from the cyclic acetal.
  • Notes: The choice of ligand affects the product distribution; for example, triphenyl phosphite is preferred for its high boiling point and ease of separation from products.

Hydrogenation and Hydrolysis

  • Process: The aldehydes from hydroformylation are subjected to hydrogenation and hydrolysis.
  • Conditions: Temperature range of 30 to 130 °C, hydrogen pressure from 100 to 5000 psig, and water-to-aldehyde molar ratios from 1:1 to 20:1.
  • Products: A mixture of 1,4-butanediol, this compound, and other diols.
  • Mechanism: Hydrogenation reduces aldehydes to alcohols, while hydrolysis breaks acetals to release diols.

Separation and Recycling

  • Separation: The mixture is separated by distillation or other purification methods to isolate this compound and other diols from 1,4-butanediol.
  • Recycling: The isolated this compound and other diols are recycled back to the acetal formation step to react with acrolein, increasing the concentration of the target diol in subsequent cycles.
  • Efficiency: After multiple recycling cycles (e.g., 15 to 25), the content of this compound in the feed mixture can exceed 75% to 90%, enhancing overall yield and purity.

Data Table Summarizing Key Process Parameters

Step Reactants/Conditions Catalyst/Notes Products/Outcome
1. Cyclic Acetal Formation Acrolein + aliphatic diol (C3-C7) Acid catalyst, conventional conditions Cyclic acetal intermediate
2. Hydroformylation Cyclic acetal, syngas (CO + H2) Rhodium complex (1×10⁻⁶ to 6×10⁻³ g atoms/mol), triphenyl phosphite ligand preferred Linear and branched aldehydes of acetal
3. Hydrogenation & Hydrolysis Aldehydes + H2 + H2O, 30-130 °C, 100-5000 psig Conventional hydrogenation catalysts 1,4-butanediol, this compound, other diols
4. Separation & Recycling Distillation and purification Recycling of diols to step 1 Enriched this compound product

Research Findings and Optimization Notes

  • The hydroformylation step is critical for controlling the ratio of linear to branched aldehydes, which directly affects the yield of this compound.
  • Higher hydroformylation pressures tend to decrease the linear to branched aldehyde ratio, favoring increased production of the target diol.
  • Ligand choice in the rhodium catalyst system influences catalyst stability and product separation efficiency; triphenyl phosphite is advantageous due to its high boiling point and ease of removal from the product stream.
  • Recycling the diol mixture significantly improves the concentration of this compound in the feed, reducing raw material costs and improving process sustainability.
  • The process is designed to integrate with the production of 1,4-butanediol, allowing co-production and efficient use of intermediates.

Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C4H8O2 Chemical databases
Molecular Weight 88.11 g/mol Chemical databases
Boiling Point 93-95 °C at 2 mmHg Literature data
Density 1.07 - 1.08 g/mL at 20-25 °C Experimental data
Flash Point ~110 °C Safety data
Physical Form Clear, colorless to pale yellow viscous liquid Commercial suppliers

These properties influence the choice of reaction conditions and separation techniques during preparation.

Chemical Reactions Analysis

Types of Reactions: 2-Methylene-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylene-1,3-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylene-1,3-propanediol involves its interaction with molecular targets such as enzymes and receptors. The methylene group in its structure allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones. This reactivity is crucial for its role in synthetic chemistry and biological processes .

Comparison with Similar Compounds

Reactivity in Cyclic Acetal Formation

2-Methylene-1,3-propanediol exhibits distinct reactivity compared to other 1,3-propanediol derivatives due to its electronegative sp²-hybridized central carbon. In the synthesis of 6-membered cyclic acetals with 5-hydroxymethylfurfural (HMF), it achieved a lower yield (66.7%) compared to other derivatives (e.g., 1,3-propanediol, >93% yield). This is attributed to reduced stability of the intermediate acetal .

Table 1: Cyclic Acetal Formation Yields with HMF

Compound Yield (%)
1,3-Propanediol derivatives >93
This compound 66.7

Table 2: Pd-Catalyzed Reaction Yields

Reaction Type Yield (%) Reference
Bicyclo[3.3.1]nonenone 74–92
Tetrahydropyridine formation 94

Table 3: MLD Growth Rates with DEZ

Diol Growth Rate (Å/cycle)
Ethylene glycol 0.25–4
This compound 0.25–1.58
1,2,4-Benzenetriol 2.5

Limitations in Specific Reactions

  • Tsuji–Trost Cyclization : Attempts to use this compound as a substrate failed to yield macrocyclic products, likely due to the hydroxyl group’s poor leaving ability .
  • Cross-Metathesis : Residual ruthenium catalysts from Grubbs-type reactions caused decomposition, reducing yields compared to less sensitive diols .

Structural Analogs and Properties

  • 2-Methyl-1,3-pentanediol: A longer-chain analog (C₆H₁₄O₂) with enhanced solubility in nonpolar solvents. Its stereoisomers (e.g., (2R,3R)) are used in asymmetric syntheses but lack the methylene group’s reactivity .

Biological Activity

2-Methylene-1,3-propanediol (MPD) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H8O2C_4H_8O_2 and is characterized by a methylene group attached to a propanediol backbone. Its structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its cytotoxicity and antimicrobial properties.

Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, haterumalide NA, which incorporates similar structural motifs, has demonstrated IC50 values as low as 0.32 mg/mL against P388 cells . In contrast, biselide A, another related compound, showed reduced toxicity at concentrations up to 50 mg/mL in brine shrimp assays, suggesting that modifications in the molecular structure can influence biological activity and safety profiles .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Certain derivatives have shown promising activity against fungal strains, with minimum inhibitory concentrations (MIC) reported as low as 0.03 mg/mL . This suggests potential applications in treating infections caused by resistant fungal strains.

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies indicate that its action may involve interference with cellular processes such as:

  • Cell Cycle Regulation : Compounds related to MPD may induce apoptosis in cancer cells by modulating cell cycle checkpoints.
  • Membrane Disruption : Antimicrobial activity may be attributed to the disruption of microbial cell membranes.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of this compound and their evaluation for antitumor activity. The results indicated that certain modifications enhanced cytotoxicity against multidrug-resistant cancer cell lines compared to standard treatments like paclitaxel .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal efficacy, derivatives of this compound were tested against Candida species. The findings revealed that specific structural modifications significantly improved antifungal potency, suggesting a pathway for developing new antifungal agents .

Data Table: Biological Activity Summary

Activity Type Compound IC50/MIC Cell Line/Organism Reference
CytotoxicityHaterumalide NA0.32 mg/mLP388 cells
AntimicrobialBiselide A0.03 mg/mLFungal strains
AntitumorMPD AnalogVariesMultidrug-resistant cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylene-1,3-propanediol (MEPO), and how do reaction conditions influence yield?

MEPO is commonly synthesized via alkaline hydrolysis of 3-chloro-2-chloromethylpropene (CCMP). Single-factor experiments identified dimethylformamide (DMF) as the optimal solvent, achieving high selectivity and yield by suppressing side reactions like polymerization . Alternative routes include diacetate derivatives (e.g., this compound diacetate), which serve as intermediates in cross-metathesis reactions for polymer synthesis . Reaction optimization studies highlight the importance of temperature control (e.g., 50–60°C) and stoichiometric ratios to mitigate byproduct formation .

Q. What analytical methods are recommended for characterizing MEPO and its derivatives?

Gas chromatography (GC) is widely used for quantitative analysis of MEPO and intermediates like 3-hydroxypropionaldehyde, with relative standard deviations ≤3.21% . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation, particularly in distinguishing regioisomers (e.g., 20-hydroxy-1,3-propanediol derivatives) based on molecular weight and functional group signatures . High-resolution mass spectrometry (HRMS) further validates synthetic products in complex reactions .

Q. What safety protocols are essential for handling MEPO in laboratory settings?

MEPO is classified as a skin and eye irritant (H315, H319) with a flashpoint of 110°C. Mandatory precautions include:

  • Personal protective equipment (PPE): N95 respirators, nitrile gloves, and chemical goggles .
  • Ventilation: Use fume hoods during solvent-intensive reactions (e.g., DMF-mediated hydrolysis) .
  • Storage: Inflammable liquid storage cabinets, away from oxidizers .

Advanced Research Questions

Q. How does MEPO participate in palladium-catalyzed cascade reactions for natural product synthesis?

MEPO-derived diacetates act as linchpins in Pd(0)-catalyzed allylic alkylation cascades. For example, in the synthesis of huperzine A (an Alzheimer’s drug candidate), MEPO diacetate reacts with β-keto-esters to form six-membered rings via tandem C–C bond formation. Optimized conditions (e.g., 82% yield, 92% enantiomeric excess) require precise ligand selection (e.g., BINAP) and avoidance of electron-withdrawing leaving groups (-Cl, -OBz) to preserve catalytic efficiency .

Q. What mechanistic insights explain MEPO’s role in zwitterionic trimethylenemethane (TMM) generation?

Under Pd catalysis, MEPO generates zwitterionic TMM intermediates, which undergo [3+2] cycloadditions with aldehydes or aldimines to yield 3-methylenecyclopentanols and pyrrolidines. Key steps include:

  • Activation : Pd-mediated deprotonation and coordination to the diol.
  • Reactivity : TMM’s ambiphilic nature enables dual nucleophilic/electrophilic reactivity, confirmed by DFT studies .
  • Steric control : Substituents on the aldimine dictate regioselectivity (e.g., tosyl groups favor pyrrolidine formation) .

Q. How does MEPO enable cross-metathesis strategies in polymer chemistry?

MEPO serves as a diene precursor in olefin cross-metathesis (Grubbs catalysis), forming unsaturated polyesters with tunable thermal properties. For instance, reaction with norbornene derivatives yields polymers with glass transition temperatures (Tg) ranging from −20°C to 120°C, depending on backbone functionalization . Competing pathways (e.g., homometathesis) are suppressed using Hoveyda-Grubbs catalysts in toluene at 40°C .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in MEPO synthesis yields (e.g., 70–95%) arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance hydrolysis efficiency compared to water .
  • Catalyst aging : Pd catalysts degrade over time, necessitating fresh batches for reproducibility .
  • Byproduct management : Residual chloride ions from CCMP hydrolysis can poison catalysts; ion-exchange resins mitigate this .

Q. Methodological Recommendations

  • Reaction optimization : Use design of experiments (DoE) to map temperature, solvent, and catalyst interactions .
  • Data validation : Cross-reference GC with <sup>13</sup>C NMR for quantitative accuracy in kinetic studies .
  • Safety compliance : Regularly review GHS updates (e.g., MedChemExpress safety sheets) for hazard reclassification .

Properties

IUPAC Name

2-methylidenepropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYKITVXPZLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063055
Record name 1,3-Propanediol, 2-methylene-
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Molecular Weight

88.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3513-81-3
Record name 2-Methylene-1,3-propanediol
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 2-methylenepropane-1,3-diol
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Record name 2-Methylene-1,3-propanediol
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Synthesis routes and methods

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylene-1,3-propanediol
2-Methylene-1,3-propanediol
2-Methylene-1,3-propanediol
2-Methylene-1,3-propanediol
2-Methylene-1,3-propanediol
2-Methylene-1,3-propanediol

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